molecular formula C10H14FN3 B13610466 1-[(4-Fluoropyridin-2-yl)methyl]piperazine

1-[(4-Fluoropyridin-2-yl)methyl]piperazine

Cat. No.: B13610466
M. Wt: 195.24 g/mol
InChI Key: OPDXZRJEVFTTLR-UHFFFAOYSA-N
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Description

1-[(4-Fluoropyridin-2-yl)methyl]piperazine is a chemical compound that features a piperazine ring substituted with a 4-fluoropyridin-2-ylmethyl group

Preparation Methods

The synthesis of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine typically involves the reaction of 4-fluoropyridine with piperazine. One common method includes the nucleophilic substitution reaction where 4-fluoropyridine is reacted with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(4-Fluoropyridin-2-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-[(4-Fluoropyridin-2-yl)methyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Fluoropyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets due to its electron-withdrawing properties, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

1-[(4-Fluoropyridin-2-yl)methyl]piperazine can be compared with other similar compounds such as:

Properties

Molecular Formula

C10H14FN3

Molecular Weight

195.24 g/mol

IUPAC Name

1-[(4-fluoropyridin-2-yl)methyl]piperazine

InChI

InChI=1S/C10H14FN3/c11-9-1-2-13-10(7-9)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2

InChI Key

OPDXZRJEVFTTLR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=NC=CC(=C2)F

Origin of Product

United States

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